![molecular formula C15H21N3O4 B14591619 N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide CAS No. 61280-91-9](/img/structure/B14591619.png)
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide: is a synthetic compound that belongs to the class of organic compounds known as amino acids, peptides, and analogues. This compound is characterized by the presence of a benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes both D-alanine and L-alanine residues, making it a dipeptide derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide typically involves the following steps:
Protection of Amino Groups: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino groups of the amino acids. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired dipeptide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyloxycarbonyl group can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is widely used in peptide synthesis as a protecting group for amino acids. It facilitates the selective protection and deprotection of amino groups, allowing for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for investigating the mechanisms of proteolytic enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of synthesis make it an attractive candidate for developing new drugs.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as proteolytic enzymes. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the compound can interact with enzymes, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments.
Vergleich Mit ähnlichen Verbindungen
N-[(Benzyloxy)carbonyl]glycyl-D-proline: This compound also contains a benzyloxycarbonyl group and is used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-proline: Another peptide derivative with similar protecting group chemistry.
N-[(Benzyloxy)carbonyl]-L-serine benzyl ester: Used as a building block in peptide synthesis and biochemical research.
Uniqueness: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is unique due to its specific combination of D-alanine and L-alanine residues, which imparts distinct stereochemical properties. This dipeptide structure allows for unique interactions with enzymes and other biological molecules, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61280-91-9 |
|---|---|
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
benzyl N-[(2R)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11+/m0/s1 |
InChI-Schlüssel |
ZIOBBKUCLDPHFV-WDEREUQCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC)NC(=O)[C@@H](C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


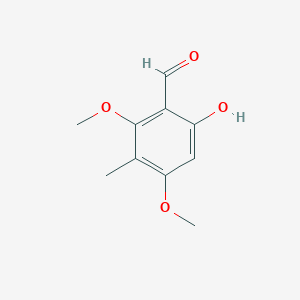
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
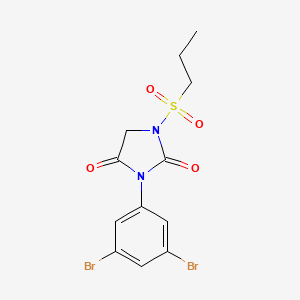
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
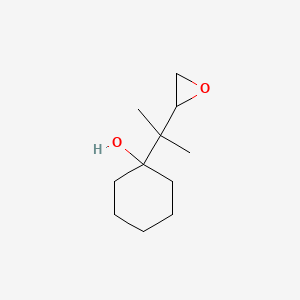
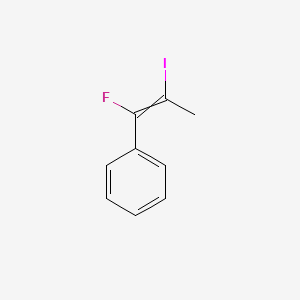
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
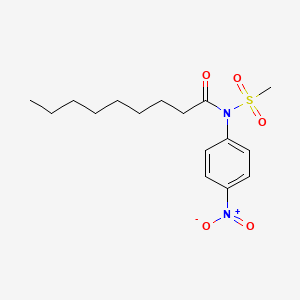
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
